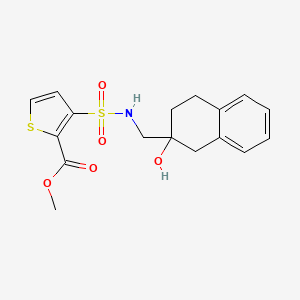![molecular formula C19H19N3O5S2 B2497462 (Z)-4-acétyl-N-(3-(2-méthoxyéthyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidène)benzamide CAS No. 865159-83-7](/img/structure/B2497462.png)
(Z)-4-acétyl-N-(3-(2-méthoxyéthyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidène)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-4-acetyl-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C19H19N3O5S2 and its molecular weight is 433.5. The purity is usually 95%.
BenchChem offers high-quality (Z)-4-acetyl-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-4-acetyl-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité antioxydante
Les composés benzamides, y compris le (Z)-4-acétyl-N-(3-(2-méthoxyéthyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidène)benzamide, ont été trouvés pour présenter une activité antioxydante significative . Ils peuvent neutraliser les radicaux libres, qui sont nocifs pour les cellules de notre corps. Cela les rend potentiellement utiles dans le traitement des maladies causées par le stress oxydatif .
Activité antibactérienne
Ces composés ont également montré une activité antibactérienne prometteuse . Ils ont été testés contre diverses bactéries gram-positives et gram-négatives et ont montré une activité inhibitrice, ce qui en fait des candidats potentiels pour le développement de nouveaux médicaments antibactériens .
Activité anticonvulsivante
Certains dérivés benzothiazoliques ont été évalués pour leur activité anticonvulsivante . Ils ont montré des résultats prometteurs, suggérant qu'ils pourraient être utilisés dans le traitement de l'épilepsie et d'autres troubles convulsifs .
Applications industrielles
Les composés amides, y compris les benzamides, sont largement utilisés dans divers secteurs industriels tels que l'industrie du plastique, du caoutchouc, du papier et de l'agriculture . Ce sont des composés structuraux présents dans des molécules biologiques potentielles, telles que les produits naturels, les protéines, les intermédiaires de synthèse et les médicaments commerciaux .
Découverte de médicaments
Les composés amides ont été utilisés dans la découverte de médicaments . Compte tenu de la large gamme d'activités biologiques présentées par les composés benzamides, ils sont souvent utilisés comme points de départ dans la recherche de nouveaux agents thérapeutiques .
Synthèse de nouveaux composés
Le this compound peut être utilisé comme matière de départ dans la synthèse de nouveaux composés . Ces nouveaux composés peuvent ensuite être testés pour diverses activités biologiques, ce qui pourrait conduire à la découverte de nouveaux médicaments .
Mécanisme D'action
Target of Action
Benzothiazole derivatives have been reported to exhibit potent anti-tubercular activity . Therefore, it’s plausible that this compound may target enzymes or proteins essential for the survival and replication of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis.
Mode of Action
The exact mode of action of this compound remains unknown due to the lack of specific studies. Benzothiazole derivatives are known to interact with their targets, leading to inhibition of essential biological processes
Biochemical Pathways
The compound may affect various biochemical pathways depending on its target. For instance, if the compound targets an enzyme involved in the synthesis of cell wall components of Mycobacterium tuberculosis, it could disrupt the cell wall synthesis pathway, leading to the death of the bacteria . .
Result of Action
Given the reported anti-tubercular activity of similar benzothiazole derivatives , it’s plausible that this compound could lead to the death of Mycobacterium tuberculosis cells, thereby exerting its therapeutic effect.
Orientations Futures
Benzothiazole derivatives have been widely used in various fields and continue to be an area of active research. Future studies could focus on conducting in vivo biochemical tests of effective amides, which could lead to their application in different fields . Additionally, further studies are needed to understand the selective formation of the Z-isomer of 2-alkoxy-3-enamines and its transacetalization efficiency .
Analyse Biochimique
Biochemical Properties
(Z)-4-acetyl-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including acetylcholinesterase and carbonic anhydrase. These interactions are primarily inhibitory, where the compound binds to the active sites of these enzymes, preventing their normal function. This inhibition can lead to a decrease in the breakdown of acetylcholine and a reduction in the conversion of carbon dioxide to bicarbonate, respectively .
Cellular Effects
The effects of (Z)-4-acetyl-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide on various cell types are profound. In cancer cells, it has been observed to induce apoptosis through the activation of caspase pathways. Additionally, it influences cell signaling pathways such as the MAPK/ERK pathway, leading to altered gene expression and cellular metabolism. This compound also affects normal cells by modulating their metabolic activities and gene expression profiles .
Molecular Mechanism
At the molecular level, (Z)-4-acetyl-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide exerts its effects through several mechanisms. It binds to the active sites of target enzymes, leading to their inhibition. This binding is facilitated by the compound’s structural compatibility with the enzyme’s active site. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth, apoptosis, and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (Z)-4-acetyl-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and heat. Long-term studies have shown that its effects on cellular function can persist, leading to sustained changes in gene expression and metabolic activities .
Dosage Effects in Animal Models
The effects of (Z)-4-acetyl-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide vary with different dosages in animal models. At low doses, it exhibits therapeutic effects, such as reducing inflammation and inhibiting tumor growth. At higher doses, it can cause toxic effects, including liver and kidney damage. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .
Metabolic Pathways
(Z)-4-acetyl-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and detoxification. These interactions can affect metabolic flux and alter the levels of various metabolites in the body .
Transport and Distribution
The transport and distribution of (Z)-4-acetyl-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different tissues, affecting its overall bioavailability and efficacy .
Subcellular Localization
(Z)-4-acetyl-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide is localized in various subcellular compartments, including the cytoplasm and nucleus. Its activity and function are influenced by its localization, with specific targeting signals and post-translational modifications directing it to these compartments. This localization is crucial for its interaction with target enzymes and regulatory proteins .
Propriétés
IUPAC Name |
4-acetyl-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S2/c1-12(23)13-3-5-14(6-4-13)18(24)21-19-22(9-10-27-2)16-8-7-15(29(20,25)26)11-17(16)28-19/h3-8,11H,9-10H2,1-2H3,(H2,20,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIELNORVODGOKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(3-Chloro-2-methylphenyl)amino]-5-nitrobenzonitrile](/img/structure/B2497379.png)
![3,3-dimethyl-1-[(octahydro-2H-1,4-benzoxazin-4-yl)methyl]-4-phenylazetidin-2-one](/img/structure/B2497380.png)
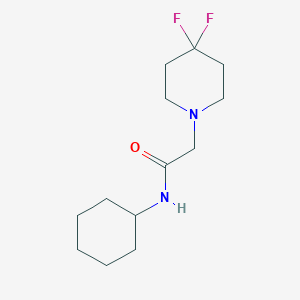
![3-[[2-[Ethyl(prop-2-enoyl)amino]acetyl]amino]-N,2-dimethylbenzamide](/img/structure/B2497382.png)
![3-Fluoro-6-(methoxycarbonyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2497383.png)
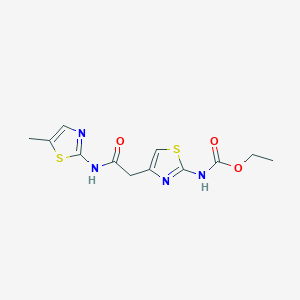


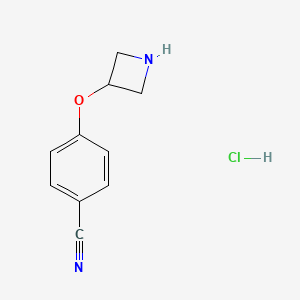

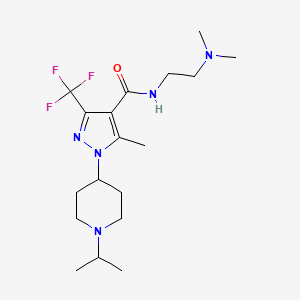
![{4-[Methyl({7-[(4-methylbenzene)sulfonyl]pyrrolo[2,3-d]pyrimidin-4-yl})amino]cyclohexyl}methanesulfonic acid](/img/structure/B2497397.png)
![2-methyl-N-(naphthalen-1-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2497400.png)
